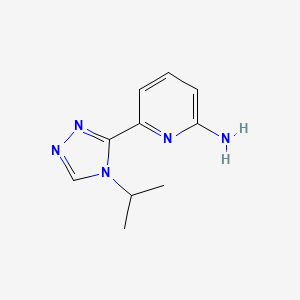

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Descripción

Propiedades

IUPAC Name |

6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBBJHFKDHDIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 2-aminopyridine with isopropyl hydrazinecarbothioamide under acidic conditions.

Cyclization Reaction: Another approach is the cyclization of 2-aminopyridine with isopropyl isocyanate in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

N-oxides: Resulting from oxidation reactions.

Amines/Hydrazines: Resulting from reduction reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values indicate potent activity comparable to established anti-inflammatory drugs . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Specific derivatives have shown cytotoxic effects against cancer cell lines, indicating a need for further investigation into their mechanisms of action and efficacy in cancer therapy .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Isopropyl Group | Enhances lipophilicity and bioavailability |

| Triazole Ring | Essential for antimicrobial activity |

| Pyridine Nitrogen | Influences binding affinity to biological targets |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various applications:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amines exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that compounds with similar structures significantly reduced inflammation markers compared to control groups .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential therapeutic window .

Mecanismo De Acción

The mechanism by which 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 6-[4-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-amine

- CAS Number : 1448427-99-3

- Molecular Formula : C₁₀H₁₃N₅

- Molecular Weight : 203.24 g/mol

- SMILES : CC(C)N1C(=NN=C1)C2=NC(=CC=C2)N

- Key Properties: Hydrogen bond donors/acceptors: 2/5 Topological polar surface area (TPSA): 76.3 Ų LogP (XlogP): 1.8

Synthesis : Synthesized via hydrazide intermediates and cyclization with isopropylamine, starting from ester precursors . Commercial availability (95% purity) facilitates its use in drug discovery .

Applications : Key intermediate in ASK1 kinase inhibitors (e.g., pyridin-2-yl ureas) and Selonsertib, a clinical-stage benzamide derivative targeting apoptosis signal-regulating kinase 1 (ASK1) .

Comparison with Structural Analogs

Structural and Functional Analogues

Physicochemical Properties

| Property | IPTPA | Selonsertib | Z1096199008 | 6-(4-Cyclopropyl-triazol)pyridin-2-amine |

|---|---|---|---|---|

| Molecular Weight | 203.24 | 445.50 | ~350 (est.) | ~205 (est.) |

| LogP | 1.8 | 3.5 (est.) | 2.2 (est.) | 1.5 (est.) |

| TPSA (Ų) | 76.3 | 105 | 85 | 76.3 |

| Hydrogen Bond Donors | 2 | 3 | 3 | 2 |

Key Observations :

- Substituent Effects : The isopropyl group in IPTPA enhances hydrophobic interactions compared to cyclopropyl (smaller, less lipophilic) .

- Triazole vs. Oxadiazole : Triazole (IPTPA, Z1096199008) provides hydrogen-bonding capacity critical for kinase inhibition, while oxadiazole (Z19702639) may alter target selectivity .

Actividad Biológica

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, with the CAS number 1448427-99-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action.

Molecular Formula: C10H13N5

Molecular Weight: 203.24 g/mol

IUPAC Name: this compound

Purity: 95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Percentage |

|---|---|---|

| Escherichia coli | 50 µM | 94.5% |

| Staphylococcus aureus | Not specified | Moderate |

| Pseudomonas aeruginosa | Not specified | 67.3% |

The compound exhibited significant inhibition against E. coli, demonstrating a MIC of 50 µM and an inhibition percentage of 94.5% at a concentration of 50 µg/mL. Additionally, it showed moderate activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Activity

Research also indicates that the compound has antifungal properties. In a comparative study of various triazole derivatives, it was noted that some derivatives exhibited notable antifungal activity against common pathogens.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes in bacterial metabolism, which is crucial for their growth and replication.

- Binding Affinity: Studies indicate that it binds to target proteins with varying affinities, which may contribute to its effectiveness against different strains .

Case Studies

A case study involving the compound's application in drug discovery highlighted its potential as a scaffold for developing new antibacterial agents. The study utilized deep learning methods to identify compounds similar in structure and function to known antibiotics, leading to the identification of several promising candidates .

Q & A

Q. How should researchers handle conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Cell line profiling : Use panels (e.g., NCI-60) to assess selectivity.

- Mechanistic studies : Perform transcriptomics or proteomics to identify off-target effects.

- Dose-response modeling : Fit data to Hill equations to quantify potency and efficacy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.